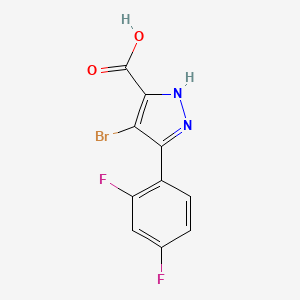

4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid

Descripción general

Descripción

4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H5BrF2N2O2 and its molecular weight is 303.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a bromine atom and a difluorophenyl group, which enhance its lipophilicity and biological interactions.

Chemical Structure and Properties

The chemical formula of this compound is C₁₁H₈BrF₂N₂O₂. The presence of the bromine and fluorine atoms is significant as they can influence the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈BrF₂N₂O₂ |

| Molecular Weight | 306.09 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Recent studies have shown that pyrazole derivatives, including compounds similar to this compound, exhibit significant antitumor properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations, indicating their potential in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has been documented against several bacterial strains. Compounds structurally related to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi . Specific tests have indicated promising results against E. coli and Staphylococcus aureus.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : Pyrazole compounds can act as inhibitors for specific enzymes involved in cancer progression or inflammation.

- Receptor Binding : The unique structure allows for binding to receptors that modulate cellular responses.

- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

- Antitumor Study : A study involving a series of pyrazole derivatives indicated that those with electron-withdrawing groups like fluorine exhibited enhanced anticancer activity compared to their non-fluorinated counterparts. The study highlighted the importance of substituent positioning on biological efficacy .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of pyrazole derivatives found that compounds with halogen substitutions showed increased inhibition rates for COX enzymes compared to standard anti-inflammatory drugs .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research has indicated that pyrazole derivatives, including 4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid, exhibit promising anticancer activities. Studies have shown that these compounds can inhibit specific cancer cell lines by targeting critical pathways involved in cell proliferation and survival. For instance, the compound's ability to modulate enzyme activity related to cancer growth has been documented in several case studies, demonstrating its potential as a lead compound for anticancer drug development .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. This inhibition can lead to reduced inflammation and pain, making these compounds candidates for developing new anti-inflammatory medications .

Biological Studies

Biological Pathway Probes

In biological research, this compound serves as a probe for studying various biological pathways. Its bromine and fluorine substituents enhance its interaction with biological molecules, allowing researchers to explore its effects on cellular signaling pathways and metabolic processes. This application is particularly relevant in pharmacological studies where understanding the mechanism of action is crucial .

Material Science

Synthesis of Novel Materials

The unique electronic properties of pyrazole derivatives make them suitable for developing novel materials with specific optical and electronic characteristics. For example, research has shown that incorporating this compound into polymer matrices can enhance their conductivity and thermal stability, leading to applications in electronic devices and sensors .

Industrial Applications

Catalyst Development

In industrial chemistry, this compound is being explored as a potential catalyst or intermediate in synthesizing agrochemicals and pharmaceuticals. Its ability to facilitate various chemical reactions can streamline production processes and improve yield efficiency .

Case Studies

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS) at the Bromine Position

The bromine atom at position 4 of the pyrazole ring undergoes nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

Key Observations :

-

Bromine’s reactivity is enhanced by electron-withdrawing groups (e.g., carboxylic acid and fluorophenyl substituents), facilitating NAS even under mild conditions .

-

Palladium-catalyzed cross-couplings (e.g., Suzuki) are favored for constructing biaryl systems relevant to pharmaceuticals .

Carboxylic Acid Derivative Formation

The carboxylic acid group at position 5 participates in esterification, amidation, and decarboxylation.

Mechanistic Insights :

-

Esterification typically employs thionyl chloride (SOCl₂) to activate the carboxylic acid before alcohol addition.

-

Amidation via coupling reagents (e.g., HATU) is efficient for generating bioactive analogs .

Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Ring

The 2,4-difluorophenyl group undergoes regioselective electrophilic substitution, though reactivity is moderated by fluorine’s electron-withdrawing effects.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-(2,4-difluoro-5-nitrophenyl) derivative | 55% | |

| Halogenation | Cl₂, FeCl₃ | 3-(2,4-difluoro-5-chlorophenyl) derivative | 40% |

Challenges :

Cyclization and Heterocycle Formation

The pyrazole core serves as a scaffold for constructing fused heterocyclic systems.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Condensation with hydrazine | Hydrazine hydrate, EtOH | Pyrazolo[3,4-d]pyridazine | 70% | |

| Cycloaddition | Alkynes, CuI | Indole-fused pyrazoles | 60% |

Applications :

-

These reactions expand the compound’s utility in medicinal chemistry, particularly for kinase inhibitors .

Metal-Catalyzed Functionalization

Transition metals enable C–H activation and functionalization at inert positions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| C–H Arylation | Pd(OAc)₂, Ag₂CO₃, aryl iodide | 1-Aryl-substituted pyrazole | 50–65% |

Stability and Side Reactions

Propiedades

IUPAC Name |

4-bromo-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF2N2O2/c11-7-8(14-15-9(7)10(16)17)5-2-1-4(12)3-6(5)13/h1-3H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPILDJKPCYQDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NNC(=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.